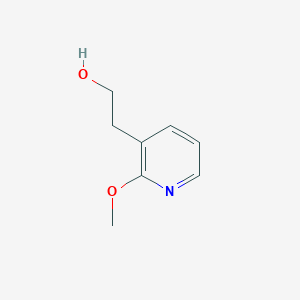

2-(2-Methoxy-3-pyridinyl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxypyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-7(4-6-10)3-2-5-9-8/h2-3,5,10H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBRKXDRHSBKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001309849 | |

| Record name | 2-Methoxy-3-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112197-14-5 | |

| Record name | 2-Methoxy-3-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001309849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview and Research Context of 2 2 Methoxy 3 Pyridinyl Ethanol

Contextualization within Methoxy-substituted Pyridine (B92270) Derivatives in Chemical Research

Methoxy-substituted pyridine derivatives are a class of compounds that garner significant attention in materials science and medicinal chemistry. The pyridine ring itself is a fundamental heterocyclic scaffold found in numerous natural products, pharmaceuticals, and functional materials. nih.govresearchgate.net The introduction of a methoxy (B1213986) group (–OCH₃) onto this ring can significantly alter its electronic properties, reactivity, and biological interactions.

The position of the methoxy group is crucial. For instance, the nitrogen atom in the pyridine ring has an electron-withdrawing effect, while the methoxy group can act as an electron-donating group through resonance. researchgate.netreddit.com This interplay of electronic effects makes these derivatives valuable in the design of molecules with specific properties. Research has shown that methoxy-substituted pyridines are key components in the development of:

Liquid Crystals: Certain 2-methoxy-3-cyanopyridine derivatives have been synthesized and found to exhibit liquid crystalline phases, which are useful in optical and electronic devices like thin-film transistors and solar cells. researchgate.netnih.gov

Enzyme Inhibitors: Methoxy-substituted phenyl and pyridine rings are incorporated into molecules designed to act as inhibitors for enzymes such as cholinesterases, which are relevant targets in neurodegenerative diseases. nih.govacs.org

Medicinal Chemistry Scaffolds: The methoxypyridine core is used as a building block in the synthesis of complex molecules with potential therapeutic applications, such as gamma-secretase modulators. nih.gov

The synthesis of these derivatives often involves precursors like 2-bromo-3-methoxypyridine (B21398) or 2-methoxy-3-pyridinylboronic acid, which allow for the attachment of other functional groups through cross-coupling reactions. google.comsigmaaldrich.com

Table 1: Examples of Methoxy-Substituted Pyridine Derivatives in Research

| Compound Name | Area of Research | Reference |

|---|---|---|

| 2-methoxy-3-cyanopyridine derivatives | Liquid Crystals, Materials Science | researchgate.netnih.gov |

| 6-bromo-2-methoxy-3-aminopyridine | Synthetic Intermediate | nih.gov |

| 2-Methoxy-3-pyridinylboronic acid | Synthetic Intermediate | sigmaaldrich.com |

Significance of Pyridine-Ethanol Scaffolds in Organic Synthesis and Chemical Biology

The pyridine-ethanol scaffold, which combines a pyridine ring with a 2-hydroxyethyl group (–CH₂CH₂OH), is a valuable structural motif in both organic synthesis and chemical biology. The ethanol (B145695) substituent provides a reactive handle—the primary alcohol—that can be easily modified or used to connect the pyridine unit to other molecules.

In organic synthesis , the alcohol group can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, making it a versatile intermediate for creating a wide array of more complex pyridine derivatives. nist.gov The basic pyridine-ethanol structure, 2-(2-hydroxyethyl)pyridine, serves as a fundamental building block for these transformations. nist.gov

In chemical biology , the pyridine-ethanol scaffold is particularly useful due to its bifunctional nature. The pyridine component can act as a ligand for metal ions or participate in hydrogen bonding, while the ethanol "linker" allows for conjugation to biomolecules. A notable application is in the creation of linkers for antibody-drug conjugates (ADCs). For example, the related compound 2-(2-(pyridin-2-yl)disulfanyl)ethanol is used as a cleavable linker, where the disulfide bond can be broken under specific biological conditions to release a therapeutic agent. chemicalbook.com This demonstrates the utility of the ethanol moiety as a spacer and attachment point in complex biological systems.

The pyridine nucleus is a privileged scaffold in drug discovery, and the addition of an ethanol side chain provides a vector for modification and for improving properties such as solubility. researchgate.netrsc.org

Current Research Trends for Methoxy-Pyridine-Ethanol Structures

Current research involving structures that combine all three components—a methoxy group, a pyridine ring, and an ethanol substituent—focuses on the synthesis of highly functionalized molecules for specific biological targets. While broad research into methoxypyridines for materials like liquid crystals is ongoing researchgate.netnih.gov, the incorporation of an ethanol group tends to steer applications toward the life sciences.

A significant research trend is the use of methoxy-pyridine-ethanol scaffolds in the design of complex heterocyclic compounds for medicinal chemistry. Researchers are building upon the known biological relevance of the pyridine core and using the methoxy and ethanol groups to fine-tune the molecule's properties.

For example, a recent study focused on the design and synthesis of novel gamma-secretase modulators, which are of interest for treating Alzheimer's disease. In this work, a complex molecule incorporating a methoxypyridine unit was synthesized with an ethanol group at a different part of the scaffold. nih.gov The specific compound, 2-(3-((4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-yl)amino)-4,5,6,7-tetrahydro-2H-indazol-2-yl)ethanol, highlights a key trend: using the methoxy-pyridine core for its specific electronic and binding properties, while the ethanol group serves as a functional tail that can influence solubility and interactions with the biological target. nih.gov

The overarching trend is the strategic combination of these three structural elements to create high-value, complex molecules for targeted applications, particularly in drug discovery and chemical biology. The synthesis of such molecules is often a multi-step process that relies on convergent routes, bringing together different fragments to assemble the final, intricate structure. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-(2-Methoxy-3-pyridinyl)ethanol |

| 2-methoxy-3-cyanopyridine |

| 6-bromo-2-methoxy-3-aminopyridine |

| 2-Methoxy-3-pyridinylboronic acid |

| 2-(2-hydroxyethyl)pyridine |

| 2-(2-(pyridin-2-yl)disulfanyl)ethanol |

Chemical Transformations and Functionalization Strategies of 2 2 Methoxy 3 Pyridinyl Ethanol

Reactions of the Pyridine (B92270) Moiety

The pyridine ring in 2-(2-methoxy-3-pyridinyl)ethanol is an electron-deficient aromatic system, which influences its reactivity towards various transformations.

Oxidation of the Pyridine Ring

The nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine N-oxide. This transformation is a common strategy in pyridine chemistry to alter the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. wikipedia.org The oxidation of pyridine derivatives can be achieved using various oxidizing agents. arkat-usa.org

A common method for the N-oxidation of pyridines is the use of peroxy acids, such as peracetic acid or peroxybenzoic acid. wikipedia.org Another effective method involves the use of hydrogen peroxide in the presence of a catalyst. For instance, the N-oxidation of alkylpyridines has been successfully carried out using hydrogen peroxide with a phosphotungstic acid catalyst. tamu.edu While direct oxidation studies on this compound are not extensively documented, the general principles of pyridine N-oxidation are applicable. The reaction of the parent compound with a suitable oxidizing agent would be expected to yield this compound N-oxide.

The formation of the N-oxide significantly impacts the reactivity of the pyridine ring. It activates the positions ortho and para to the nitrogen atom for nucleophilic substitution. wikipedia.org

Table 1: General Conditions for Pyridine N-Oxidation

| Oxidizing Agent | Catalyst/Solvent | Temperature | Product |

| Peroxybenzoic acid | - | Not specified | Pyridine N-oxide |

| Hydrogen peroxide | Phosphotungstic acid | Not specified | Alkylpyridine N-oxide |

| Hydrogen peroxide | Acetic acid | Not specified | Pyridine N-oxide |

Following N-oxidation, deoxygenation can be performed to restore the pyridine ring, a strategy often employed after subsequent functionalization. A chemoselective method for the deoxygenation of pyridine N-oxides uses a palladium acetate/dppf catalyst system with triethylamine. organic-chemistry.org

Further Functionalization of Pyridine Ring (e.g., Halogenation, Nitration)

The electron-donating methoxy (B1213986) group at the 2-position and the ethanol (B145695) side chain at the 3-position influence the regioselectivity of electrophilic substitution on the pyridine ring.

Nitration: The nitration of 2-methoxypyridine (B126380) has been shown to yield 2-methoxy-5-nitropyridine. ontosight.ai This suggests that the nitration of this compound would likely occur at the 5-position of the pyridine ring, a position meta to the ethanol side chain and para to the methoxy group. The reaction is typically carried out using nitric acid under controlled conditions. ontosight.ai The introduction of a nitro group opens up further synthetic possibilities, such as reduction to an amino group.

Halogenation: The direct halogenation of pyridines can be challenging due to the ring's electron-deficient nature. However, methods for the selective halogenation of pyridine derivatives have been developed. For instance, 3-selective halogenation of pyridines can be achieved through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.org Another approach involves the use of designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position, which is subsequently displaced by a halide. nih.gov Given the substitution pattern of this compound, direct halogenation would likely be influenced by the directing effects of the existing substituents.

Table 2: Examples of Pyridine Ring Functionalization

| Reaction | Reagents | Position of Substitution | Product |

| Nitration | Nitric acid | 5-position | 2-Methoxy-5-nitropyridine |

| 3-Selective Halogenation | N-Halosuccinimide, TFA | 3-position | 3-Halopyridine |

| 4-Position Halogenation | Heterocyclic phosphines, Halide source | 4-position | 4-Halopyridine |

Reactions of the Methoxy Group

The methoxy group attached to the pyridine ring is a key functional handle that can undergo specific chemical transformations.

Oxidation of the Methoxy Group

The oxidation of the methoxy group on the pyridine ring is not a commonly reported transformation. Generally, the pyridine ring itself or the ethanol side chain would be more susceptible to oxidation under typical conditions. Specific reagents would be required to selectively target the methoxy group without affecting other parts of the molecule.

Demethylation Reactions

The cleavage of the methyl ether to yield the corresponding hydroxypyridine is a significant transformation. A chemoselective demethylation method for various methoxypyridine derivatives has been developed using L-selectride in refluxing tetrahydrofuran (B95107) (THF). thieme-connect.comthieme-connect.comelsevierpure.com This method has been shown to be effective for the demethylation of 4-methoxypyridines in good yield, without affecting anisole (B1667542) (methoxybenzene) moieties present in the same molecule. thieme-connect.comthieme-connect.com This selectivity is attributed to the electron-poor nature of the pyridine ring, which makes the attached methoxy group more susceptible to nucleophilic attack. thieme-connect.com

Applying this methodology to this compound would be expected to yield 2-(2-hydroxy-3-pyridinyl)ethanol. The reaction involves the nucleophilic attack of the hydride reagent on the methyl group of the methoxy ether.

Another common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3). wikipedia.org However, L-selectride offers a milder and more chemoselective alternative, which could be advantageous in the presence of other sensitive functional groups. thieme-connect.com

Table 3: Reagents for Demethylation of Methoxypyridines

| Reagent | Solvent | Conditions | Product |

| L-selectride | THF | Reflux | 2-Hydroxypyridine derivative |

| Boron tribromide | Not specified | Not specified | Phenol derivative |

| Sodium trimethylsilanethiolate | Not specified | Not specified | Pyridinol |

Reactions of the Ethanol Side Chain

The primary alcohol of the ethanol side chain is a versatile functional group that can undergo a variety of well-established reactions. ncert.nic.in

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-methoxy-3-pyridinyl)acetaldehyde, or further to the carboxylic acid, 2-(2-methoxy-3-pyridinyl)acetic acid, using appropriate oxidizing agents. The choice of oxidant will determine the extent of the oxidation.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine. ncert.nic.in This reaction introduces an ester functionality, which can be useful for further modifications or as a protecting group.

Conversion to Alkyl Halides: The alcohol can be converted to an alkyl halide, for example, by reaction with thionyl chloride (SOCl2) in the presence of pyridine to yield 2-(2-chloroethyl)-2-methoxy-3-pyridine. unacademy.com This transformation converts the hydroxyl group into a good leaving group, facilitating nucleophilic substitution reactions at the ethyl side chain.

Dehydration: Although less common for a primary alcohol unless a stable conjugated system can be formed, dehydration to form a vinylpyridine derivative could potentially be achieved under forcing acidic conditions. However, this reaction may be complicated by the sensitivity of the methoxy group to acid. A milder method for the dehydration of alcohols involves the use of phosphorus oxychloride (POCl3) in pyridine. libretexts.org

Table 4: Common Reactions of the Ethanol Side Chain

| Reaction | Reagents | Product |

| Oxidation to Aldehyde | PCC, DCM | 2-(2-Methoxy-3-pyridinyl)acetaldehyde |

| Oxidation to Carboxylic Acid | KMnO4 | 2-(2-Methoxy-3-pyridinyl)acetic acid |

| Esterification | Acetyl chloride, Pyridine | 2-(2-Methoxy-3-pyridinyl)ethyl acetate |

| Conversion to Alkyl Chloride | Thionyl chloride, Pyridine | 2-(2-Chloroethyl)-2-methoxy-3-pyridine |

Hydroxyl Group Transformations

The primary alcohol of this compound is a key site for chemical modification, enabling the introduction of a wide array of functional groups through esterification, etherification, and halogenation. These transformations are fundamental for creating derivatives with altered physical, chemical, and biological properties.

Esterification

The conversion of the hydroxyl group to an ester is a common strategy to mask the alcohol's polarity or to introduce specific functionalities. The esterification of this compound can be achieved through standard protocols, typically involving reaction with an acyl halide, anhydride, or carboxylic acid.

In a typical reaction, the alcohol is treated with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid) and to activate the alcohol for nucleophilic attack. Alternatively, acid-catalyzed esterification (Fischer esterification) with a carboxylic acid can be employed, although this method is reversible and may require removal of water to drive the reaction to completion. For instance, reaction with acetic anhydride would yield 2-(2-methoxy-3-pyridinyl)ethyl acetate.

| Reactant | Reagent | Base/Catalyst | Product |

| This compound | Acyl Chloride (R-COCl) | Pyridine | 2-(2-Methoxy-3-pyridinyl)ethyl ester |

| This compound | Carboxylic Anhydride ((RCO)₂O) | Pyridine | 2-(2-Methoxy-3-pyridinyl)ethyl ester |

| This compound | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | 2-(2-Methoxy-3-pyridinyl)ethyl ester |

Etherification

Ether synthesis from this compound introduces a stable, less reactive linkage compared to an ester. The Williamson ether synthesis is a classic and reliable method for this transformation. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the desired ether. The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) being typical.

| Reactant | Reagent 1 | Reagent 2 | Solvent | Product |

| This compound | Sodium Hydride (NaH) | Alkyl Halide (R-X) | THF or DMF | 2-(2-Methoxy-3-pyridinyl)ethyl ether |

Halogenation

The replacement of the hydroxyl group with a halogen atom is a crucial transformation that converts the alcohol into a versatile electrophile, ready for subsequent nucleophilic substitution or coupling reactions. This is particularly relevant in the synthesis of pharmaceutical intermediates.

A prominent example is the conversion of a structurally similar alcohol to a chloride in the synthesis of Rabeprazole, a proton pump inhibitor. wikipedia.orgasianjpr.comnewdrugapprovals.org The hydroxyl group of 2-(hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine is converted to a chloromethyl group using thionyl chloride (SOCl₂). newdrugapprovals.org This reaction is typically performed in an inert solvent like dichloromethane (B109758) at controlled temperatures to afford the chlorinated product, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine. newdrugapprovals.orggoogle.com This transformation highlights a key strategy for activating the side chain for further elaboration, such as coupling with a thiol. newdrugapprovals.org

| Starting Material | Reagent | Solvent | Temperature | Product | Reference |

| 2-(Hydroxymethyl)-4-(3-methoxypropoxy)-3-methylpyridine | Thionyl Chloride (SOCl₂) | Dichloromethane | 0°C to 5°C | 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | newdrugapprovals.orggoogle.com |

| Ethyl alcohol | Thionyl Chloride (SOCl₂) | Pyridine | Not Specified | Ethyl chloride | doubtnut.com |

Chain Elongation and Carbon-Carbon Bond Formation

While transformations of the hydroxyl group are common, the carbon skeleton of this compound can also be extended. After converting the alcohol to a good leaving group, such as a halide (as described in 3.3.1.3) or a tosylate, carbon-carbon bonds can be formed via reaction with organometallic reagents (e.g., Grignard or organocuprate reagents) or other carbon nucleophiles like cyanide. For example, reacting 2-(2-methoxy-3-pyridinyl)ethyl chloride with sodium cyanide would yield 3-(2-methoxy-3-pyridinyl)propanenitrile, which can be further hydrolyzed to a carboxylic acid, effectively elongating the carbon chain by one atom.

Oxidation of the Alcohol Functionality

The primary alcohol of this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

To obtain the aldehyde, 2-(2-methoxy-3-pyridinyl)acetaldehyde, a mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. libretexts.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are well-suited for this purpose. libretexts.orgorganic-chemistry.org The reaction is typically performed in an anhydrous solvent like dichloromethane, and in the case of volatile aldehydes, the product can be distilled off as it forms to maximize yield. chemguide.co.uk

For the synthesis of the carboxylic acid, 2-(2-methoxy-3-pyridinyl)acetic acid, a stronger oxidizing agent is necessary. chemguide.co.uklibretexts.org Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), or chromium-based reagents like chromic acid (H₂CrO₄, generated from CrO₃ and sulfuric acid, also known as the Jones reagent). organic-chemistry.org The reaction is often carried out under more vigorous conditions, such as heating under reflux, to ensure complete conversion of the alcohol and any intermediate aldehyde to the final carboxylic acid. chemguide.co.uklibretexts.org

| Desired Product | Oxidizing Agent | Typical Conditions | Reference |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂ | libretexts.org |

| Aldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ | organic-chemistry.org |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄ | Heat under reflux | chemguide.co.uklibretexts.org |

| Carboxylic Acid | Jones Reagent (CrO₃ / H₂SO₄) | Acetone (B3395972) | organic-chemistry.org |

Derivatization for Analytical and Research Purposes

For analytical applications, such as chromatographic separation or detection, it is often necessary to derivatize the parent molecule. The hydroxyl group of this compound can be reacted to introduce a chromophore or a fluorescent tag, enhancing its detectability by UV-Vis or fluorescence spectroscopy. For instance, esterification with a chromophoric acid chloride would yield a derivative with a strong UV absorbance, facilitating its quantification in complex mixtures.

Furthermore, derivatization can be used to improve separation characteristics in techniques like High-Performance Liquid Chromatography (HPLC). For example, a related compound, 2-(6-methoxy-3-nitro-2-pyridylamino)ethanol, can be analyzed by reverse-phase HPLC, indicating that similar analytical strategies could be applied to derivatives of this compound. sielc.com By converting the polar alcohol to a less polar ester or ether, its retention time on a reverse-phase column can be modified, allowing for better resolution from other components in a sample. These derivatives are also valuable as standards for the development and validation of new analytical methods.

Derivatization of Hydroxyl Groups

The primary alcohol functional group in this compound is readily susceptible to a range of derivatization reactions. These transformations are fundamental in synthetic chemistry for creating new molecules or for protecting the hydroxyl group during reactions at other sites of the molecule.

Common derivatization strategies for primary alcohols such as the one in this compound include esterification and acetalization.

Esterification: This is a widely used reaction where the hydroxyl group reacts with an acylating agent, such as an acyl chloride or an acid anhydride, to form an ester. The reaction is typically conducted in the presence of a base, like pyridine or triethylamine, which neutralizes the acidic byproduct. For instance, reacting this compound with acetic anhydride would yield 2-(2-methoxy-3-pyridinyl)ethyl acetate. The choice of acylating agent can be varied to introduce different ester functionalities. Studies on complex mixtures like bio-oils have demonstrated that acetic anhydride in acetone is highly effective for the chemoselective acetylation of non-sterically hindered primary and secondary alcohols. nih.gov

Acetalization: The hydroxyl group can be protected by converting it into an acetal (B89532). This is an acid-catalyzed reaction with an appropriate reagent. A notable method involves the use of 2-methoxypropene (B42093) in pyridine, which efficiently forms a 5′-O-(methoxyisopropyl) (MIP) acetal with nucleosides. acs.org This specific protocol is highly relevant due to the use of pyridine, which can act as both a solvent and a catalyst-complexing agent, improving regioselectivity for primary hydroxyl groups. acs.org This makes the 5'-O-MIP-acetal an attractive protecting group. acs.org

Below is a table summarizing common derivatization reactions applicable to the hydroxyl group of this compound.

Table 1: Representative Derivatization Reactions for Primary Hydroxyl Groups

| Reaction Type | Reagent Class | Specific Reagent Example | Product Type | General Conditions |

|---|---|---|---|---|

| Esterification | Acid Anhydride | Acetic Anhydride (Ac₂O) | Acetate Ester | Presence of a base (e.g., pyridine, DMAP) |

| Acyl Chloride | Benzoyl Chloride | Benzoate Ester | Presence of a base (e.g., pyridine) |

| Acetalization | Alkoxyalkene | 2-Methoxypropene | Methoxyisopropyl (MIP) Acetal | Acid catalyst (e.g., p-TsOH) in pyridine acs.org |

Derivatization for Chromatographic Analysis (e.g., Methoximation, Trimethylsilylation)

To enhance the detection and separation of compounds in analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), chemical derivatization is a crucial step. researchgate.net This process modifies the analyte to improve its volatility, thermal stability, or detector response.

For this compound, derivatization of the polar hydroxyl group is essential for certain types of chromatographic analysis, particularly GC.

Trimethylsilylation (TMS): This is the most common derivatization technique for making polar compounds like alcohols suitable for GC analysis. The active hydrogen of the hydroxyl group is replaced by a nonpolar trimethylsilyl (B98337) group. researchgate.net This reaction decreases the boiling point of the compound and increases its thermal stability, resulting in better peak shape and resolution. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and hexamethyldisilazane (B44280) (HMDS). researchgate.net The reaction converts the alcohol into a more volatile trimethylsilyl ether, which is then analyzed by GC or GC-Mass Spectrometry (GC-MS). researchgate.net This one-step process provides TMS derivatives that are immediately ready for analysis. researchgate.net

Methoximation: It is important to note that methoximation is a derivatization reaction specific to compounds containing carbonyl groups (aldehydes and ketones). It is not applicable to this compound, as it lacks a carbonyl functionality.

Acylation for LC Analysis: For analysis by HPLC with UV or fluorescence detection, derivatization can be used to attach a chromophoric (light-absorbing) or fluorophoric (fluorescent) tag to the hydroxyl group. researchgate.net This significantly enhances the sensitivity and selectivity of the detection. Reagents such as dansyl chloride are frequently used for this purpose, reacting with the hydroxyl group to form a highly fluorescent derivative. researchgate.net

The table below details common derivatization agents used for the chromatographic analysis of alcohols.

Table 2: Common Derivatization Reagents for Chromatographic Analysis of Alcohols

| Analysis Method | Derivatization Type | Reagent | Resulting Derivative | Purpose |

|---|---|---|---|---|

| GC, GC-MS | Trimethylsilylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Increase volatility and thermal stability researchgate.net |

| Hexamethyldisilazane (HMDS) | Trimethylsilyl (TMS) Ether | Increase volatility and thermal stability researchgate.net | ||

| HPLC-UV/Fluorescence | Acylation (Fluorophore Tagging) | Dansyl Chloride | Dansyl Ester | Enhance fluorescence detection sensitivity researchgate.net |

Advanced Analytical and Spectroscopic Characterization of 2 2 Methoxy 3 Pyridinyl Ethanol

Advanced Spectroscopic Techniques

Modern spectroscopic techniques offer an in-depth view of the chemical structure of 2-(2-Methoxy-3-pyridinyl)ethanol, from its carbon-hydrogen framework to its exact mass and fragmentation patterns.

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals for the protons on the pyridine (B92270) ring and the ethanol (B145695) side chain.

The aromatic region of the spectrum is expected to show three signals corresponding to the three protons on the substituted pyridine ring. Based on the structure, these protons would exhibit specific splitting patterns (doublet of doublets or triplets) due to coupling with adjacent protons. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrogen atom in the ring.

The aliphatic region would contain signals for the methoxy group protons (a singlet) and the two methylene (B1212753) groups of the ethanol side chain. The methylene group adjacent to the hydroxyl group and the one attached to the pyridine ring would likely appear as triplets, due to coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine-H (C4) | 7.50 - 7.60 | dd |

| Pyridine-H (C5) | 6.70 - 6.85 | dd |

| Pyridine-H (C6) | 8.10 - 8.20 | dd |

| -OCH₃ | 3.90 - 4.00 | s |

| -CH₂- (ring adjacent) | 2.80 - 2.90 | t |

| -CH₂- (OH adjacent) | 3.70 - 3.80 | t |

| -OH | Variable | br s |

Note: Predicted values are based on analogous structures like 2-methoxypyridine (B126380) and 2-pyridine ethanol. Actual experimental values may vary. 's' denotes singlet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The pyridine ring carbons will appear in the downfield region of the spectrum. The carbon atom attached to the methoxy group (C2) is expected to be the most downfield among the ring carbons due to the deshielding effect of the oxygen and nitrogen atoms. The other two aromatic CH carbons and the two quaternary carbons of the ring will have distinct chemical shifts. The carbons of the ethanol side chain and the methoxy group will appear in the more upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (Pyridine) | 162 - 164 |

| C3 (Pyridine) | 120 - 122 |

| C4 (Pyridine) | 138 - 140 |

| C5 (Pyridine) | 115 - 117 |

| C6 (Pyridine) | 147 - 149 |

| -OCH₃ | 53 - 55 |

| -CH₂- (ring adjacent) | 35 - 37 |

| -CH₂- (OH adjacent) | 60 - 62 |

Note: Predicted values are based on analogous structures and general substituent effects on pyridine rings. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals.

HH-COSY (Homonuclear Correlation Spectroscopy) would be used to establish the connectivity between protons that are coupled to each other. For instance, it would show a correlation between the two methylene groups of the ethanol side chain, confirming their adjacent positions. It would also reveal the coupling network among the three protons on the pyridine ring, aiding in their specific assignment.

TOCSY (Total Correlation Spectroscopy) provides correlations between all protons within a spin system. This would be particularly useful to confirm all the protons belonging to the pyridine ring system are part of the same molecular fragment.

These 2D techniques, in conjunction with 1D NMR, would provide a definitive confirmation of the structure of this compound.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

ESI-MS is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In positive ion mode, the technique typically results in the formation of a protonated molecule, [M+H]⁺. The analysis of this ion provides the exact molecular weight of the compound.

Given the molecular formula C₈H₁₁NO₂, the exact mass of this compound is 153.0790 g/mol . The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. nih.gov

Table 3: Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₈H₁₂NO₂⁺ | 154.0863 |

Note: This table shows the predicted mass for the protonated molecule. Tandem MS (MS/MS) experiments could be performed on this ion to induce fragmentation and provide further structural information.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise determination of the elemental composition of a molecule by providing highly accurate mass measurements. For this compound, with a molecular formula of C₈H₁₁NO₂, the exact mass can be calculated and compared with the measured mass to confirm its identity with a high degree of confidence. This technique is crucial in distinguishing it from isomers or other compounds with the same nominal mass.

Recent studies have utilized HRMS for the analysis of related pyridine derivatives and other complex molecules. acs.orgacs.org While specific HRMS data for this compound is not extensively published in the provided results, the methodology is standard. The compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion would be measured to four or more decimal places. This level of precision allows for the unambiguous confirmation of the elemental formula.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₈H₁₁NO₂ + H]⁺ | 154.0863 |

| [C₈H₁₁NO₂ + Na]⁺ | 176.0682 |

Note: This table represents theoretical values. Actual measurements may vary slightly.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. The spectra are unique for each compound, acting as a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of similar compounds like 2-methoxyethanol (B45455) and pyridine derivatives provides insight into the expected spectral features. rsc.orgnist.govnist.gov The spectrum of 2-methoxyethanol shows characteristic bands for O-H stretching, C-H stretching, and C-O stretching. nist.govresearchgate.net The presence of the pyridine ring in this compound will introduce additional bands related to aromatic C-H and C=N stretching and bending vibrations. acs.org

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the pyridine ring and the C-C backbone.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N (pyridine) | Stretching | 1550-1650 |

| -C (aromatic) | Ring Stretching | 1400-1600 |

| C-O (ether) | Stretching | 1050-1150 |

| C-O (alcohol) | Stretching | 1000-1260 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, primarily due to the π → π* and n → π* transitions of the pyridine ring. researchgate.net The methoxy and ethanol substituents can influence the position and intensity of these absorption maxima.

Studies on similar pyridine-containing compounds have shown intense absorption peaks in the UV region. researchgate.net The solvent used for the analysis can also affect the spectrum due to solute-solvent interactions. researchgate.net For instance, in ethanol, many organic compounds exhibit good transparency in the UV-visible range, making it a suitable solvent for such analyses. sigmaaldrich.comshimadzu.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 280 |

| n → π | 250 - 300 |

Note: The exact λmax values can vary depending on the solvent and pH.

Chromatographic Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with UV or Spectrofluorimetric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method using a C18 column is commonly employed. researchgate.net

UV Detection: Given that this compound possesses a UV-active pyridine ring, UV detection is a straightforward and sensitive method for its quantification. researchgate.net The selection of the detection wavelength would be based on the UV-Vis spectrum of the compound to achieve maximum sensitivity.

Spectrofluorimetric Detection: If the compound exhibits native fluorescence or can be derivatized to a fluorescent product, spectrofluorimetric detection can offer even higher sensitivity and selectivity. The fluorescence properties would depend on the excitation and emission wavelengths specific to the molecule.

Gas Chromatography (GC) with Flame Ionization (FID) or Mass Spectrometry Detection (MSD)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small molecule, is amenable to GC analysis.

Flame Ionization Detection (FID): GC-FID is a universal detector for organic compounds and provides a response proportional to the number of carbon atoms. It is a robust and reliable method for quantifying this compound, especially when dealing with samples where the identity of the compound is already known. google.com

Mass Spectrometry Detection (MSD): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. openagrar.denih.gov As the separated components elute from the GC column, they are ionized and fragmented, producing a unique mass spectrum that serves as a fingerprint for identification. openagrar.de This technique is invaluable for confirming the presence of this compound in complex matrices.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced separation technique that offers significantly higher resolution than conventional one-dimensional GC. csu.edu.aucopernicus.org It employs two columns with different separation mechanisms, providing a much greater peak capacity. mdpi.com This is particularly advantageous for analyzing complex samples containing numerous components.

In a typical GC × GC setup for analyzing a compound like this compound, a non-polar column could be used in the first dimension to separate compounds based on their boiling points, and a polar column in the second dimension to separate them based on polarity. copernicus.org This orthogonal separation results in a two-dimensional chromatogram where compounds are spread across a plane, minimizing co-elution and enhancing the ability to detect and quantify trace components. csu.edu.auresearchgate.net Detectors used for GC × GC need to be fast, with flame ionization detectors (FID) and time-of-flight mass spectrometers (TOF-MS) being common choices. csu.edu.au

Sample Preparation Methodologies for Analysis

The accurate analysis of this compound in various matrices necessitates robust sample preparation techniques to isolate the analyte, remove interferences, and enhance its detectability. Methodologies are chosen based on the sample matrix, the concentration of the analyte, and the analytical instrumentation to be used.

Solvent Extraction Techniques (e.g., Liquid-Liquid Extraction)

Liquid-liquid extraction (LLE) is a fundamental technique for the separation of pyridine and its derivatives from aqueous solutions. This method operates on the principle of differential solubility of the target compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For pyridine derivatives, which are weak bases, the pH of the aqueous phase is a critical parameter influencing the extraction efficiency.

The extraction of pyridine compounds from industrial wastewater or reaction mixtures often involves adjusting the pH to ensure the compound is in its neutral, less water-soluble form. Solvents like benzene (B151609) have historically been used to extract pyridine and methylpyridines from aqueous solutions after synthesis. google.com

A significant advancement in extraction involves the use of pressurized or supercritical fluids, particularly carbon dioxide. google.comgoogle.com Pressurized carbon dioxide is an effective solvent for extracting pyridine and its derivatives from water. google.com This is attributed to the weak acid-base interaction between carbon dioxide (a weak Lewis acid) and the pyridine derivatives (weak Lewis bases), which makes CO2 a particularly suitable solvent. google.com For instance, pyridine has been almost quantitatively extracted from aqueous solutions using this method. google.com

More recently, specialized extraction techniques like the use of solvent-impregnated resins (SIRs) have been proposed for removing pyridine derivatives from wastewater, combining the principles of LLE and adsorption for higher efficiency. utwente.nl Additionally, ionic liquids in aqueous solutions have been explored as novel extractants for pyridine compounds from oil phases, demonstrating high removal efficiency. mdpi.com Dispersive liquid-liquid microextraction (DLLME) is another modern technique that has been successfully coupled with gas chromatography for the rapid determination of pyridine derivatives. nih.gov

| Extraction Technique | Principle | Typical Solvents/Reagents | Application Notes |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids. | Benzene, various organic solvents. | pH adjustment of the aqueous phase is crucial for basic compounds like pyridines. google.com |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure. | Supercritical Carbon Dioxide (sc-CO₂). | Particularly effective for weak bases like pyridine derivatives due to acid-base interactions. google.comgoogle.com |

| Solvent Impregnated Resins (SIRs) | A porous solid support is impregnated with an organic extractant, combining extraction and adsorption. | Custom-designed solvents with high capacity for pyridines. | Offers an alternative to conventional LLE, especially for trace removal from aqueous streams. utwente.nl |

| Ionic Liquid (IL) Extraction | Use of ionic liquids as the extracting phase. | Aqueous solutions of quinolinium or benzothiazolium-based ILs. | Shows high efficiency for removing pyridine and related compounds from oil phases. mdpi.com |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A micro-extraction technique where a mixture of extraction and disperser solvents is rapidly injected into the sample. | Various combinations, e.g., coupled with GC analysis. | Enables rapid determination and requires small sample volumes. nih.gov |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). researchgate.netresearchgate.net For a compound like this compound, which contains a polar hydroxyl (-OH) group, derivatization is often essential. The presence of this group can lead to poor peak shape, low volatility, and thermal instability during GC analysis due to intermolecular hydrogen bonding. researchgate.net

The primary goals of derivatizing this compound are to:

Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a less polar functional group, the compound's boiling point is lowered, making it suitable for GC analysis. researchgate.netyoutube.com

Improve Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injection port and column. youtube.com

Enhance Detector Response: Derivatization can introduce groups that give a stronger signal in specific detectors, improving sensitivity. researchgate.net

Common derivatization strategies applicable to the hydroxyl group of this compound include silylation and acylation. chromtech.com

Silylation: This is the most widely used derivatization procedure for GC analysis. chromtech.com It involves replacing the active hydrogen of the hydroxyl group with an alkylsilyl group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. Silyl derivatives are more volatile, less polar, and more thermally stable than the parent compound. chromtech.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used for this purpose. nih.govresearchgate.net

Acylation: This process introduces an acyl group to the molecule, converting the hydroxyl group into an ester. This transformation also increases volatility and reduces polarity, making the analyte more amenable to GC separation. researchgate.net

| Derivatization Strategy | Reagent Class | Target Functional Group | Resulting Derivative | Key Advantages |

| Silylation | Silylating agents (e.g., MSTFA, MTBSTFA) | Hydroxyl (-OH) | Silyl Ether | Increases volatility and thermal stability; most common GC derivatization method. chromtech.comresearchgate.net |

| Acylation | Acylating agents (e.g., trifluoroacetic anhydride) | Hydroxyl (-OH) | Ester | Increases volatility; produces stable derivatives suitable for GC. researchgate.net |

| Alkylation | Alkylating agents | Hydroxyl (-OH) | Ether | Protects active hydrogens and can be a preliminary step for further derivatization. researchgate.net |

Crystallographic Studies

Crystallographic studies are indispensable for the unambiguous determination of the three-dimensional structure of a molecule. By analyzing the diffraction pattern of a single crystal, it is possible to ascertain precise information about molecular geometry, conformation, and intermolecular interactions within the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the solid-state structure of a crystalline compound. The technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, revealing the molecule's exact conformation. Furthermore, SCXRD elucidates how molecules arrange themselves in the crystal, a phenomenon known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking.

While specific single-crystal X-ray diffraction data for this compound is not found in the surveyed literature, analysis of closely related structures provides insight into the type of data that would be obtained. For example, the SCXRD study of a 2-methoxypyridine derivative (compound 4n in the cited study) revealed detailed structural parameters. researchgate.net Such a study on this compound would similarly define the geometry of the pyridine ring, the conformation of the methoxy group, and the orientation of the ethanol side chain.

An SCXRD analysis would confirm the planarity of the pyridine ring and determine the torsion angles between the ring and its substituents. For instance, in one analyzed 2-methoxypyridine derivative, the molecule was found to be slightly distorted and not perfectly planar. researchgate.net The analysis would also reveal intermolecular interactions, such as hydrogen bonds involving the hydroxyl group of the ethanol moiety, which would significantly influence the crystal packing arrangement.

The table below illustrates the kind of crystallographic data that an SCXRD experiment would yield, based on data reported for a related 2-methoxypyridine derivative. researchgate.net

| Parameter | Description | Illustrative Data (from a related 2-methoxypyridine derivative researchgate.net) |

| Crystal System | One of seven crystal systems describing the lattice symmetry. | Orthorhombic |

| Space Group | Describes the symmetry of the crystal structure. | Aba2 |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 14.8343(5) Å, b = 44.690(2) Å, c = 7.3614(3) Å |

| Volume (V) | The volume of the unit cell. | 4880.2(3) ų |

| Molecules per Unit Cell (Z) | The number of molecules within one unit cell. | 8 |

| Torsion Angles (°) | Dihedral angles describing the conformation around rotatable bonds. | e.g., C(27)-C(8)-C(3)-C(16) = 41.91(6)° |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. | Would define C-C, C-N, C-O bond lengths in the pyridine ring and side chains. |

| Bond Angles (°) | The angle formed between three connected atoms. | Would define the geometry around each atom. |

Theoretical and Computational Investigations of 2 2 Methoxy 3 Pyridinyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the structural, electronic, and spectroscopic properties of molecules. These computational methods allow for a detailed analysis of a molecule's behavior at the atomic and electronic levels, offering insights that complement and guide experimental work.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has been successfully applied to a variety of pyridine (B92270) and ethanol (B145695) derivatives to elucidate their fundamental properties.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For a molecule like 2-(2-methoxy-3-pyridinyl)ethanol, this would involve determining the bond lengths, bond angles, and dihedral angles.

For instance, in a study of 2-methoxy-3-(trifluoromethyl)pyridine (B55313), DFT calculations at the B3LYP/6-311++G(d,p) level were used to obtain the optimized molecular structure. The global minimum energy for this related molecule was calculated to be -700.0667 Hartrees. Such calculations for this compound would similarly reveal the precise spatial orientation of the methoxy (B1213986) group, the ethanol substituent, and the pyridine ring, including any steric hindrance effects.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Molecule (2-methoxy-3-(trifluoromethyl)pyridine)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.39 | ~120 | ~0 |

| C-O (methoxy) | ~1.36 | - | - |

| O-CH3 | ~1.43 | - | - |

Note: This table is illustrative and based on typical values for similar structures. Actual calculated values for this compound would be specific to its optimized geometry.

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For pyridine derivatives, the HOMO is often localized on the pyridine ring and the methoxy group, while the LUMO may be distributed over the pyridine ring.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In a molecule like this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and ethanol groups, indicating these as sites for electrophilic attack. The hydrogen atoms of the hydroxyl group and the pyridine ring would likely show positive potential (blue), marking them as sites for nucleophilic attack.

Table 2: Illustrative Electronic Properties for a Related Pyridine Derivative

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

Note: These values are illustrative and would be specific to the compound under study.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its Infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes to specific atomic motions (stretching, bending, etc.) can be achieved.

For example, studies on 2-methoxy-3-(trifluoromethyl)pyridine have shown a good correlation between the calculated and experimental FT-IR and FT-Raman spectra. The vibrational modes of the methoxy group, such as the asymmetrical and symmetrical stretching vibrations, are typically observed in specific regions of the spectrum.

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related Molecule (2-methoxy-3-(trifluoromethyl)pyridine)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (aromatic) | 3050-3150 | 3050-3150 |

| C-H stretch (aliphatic) | 2850-3000 | 2850-3000 |

| C=N stretch (pyridine) | ~1580 | ~1584 |

Note: This table provides typical ranges and illustrative data from a related compound.

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used with DFT to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. These theoretical predictions are highly valuable for interpreting experimental ¹H and ¹³C NMR spectra and for confirming the chemical structure.

For this compound, GIAO calculations would predict the chemical shifts for each unique proton and carbon atom. These predictions, when compared to experimental data, can help in the definitive assignment of each resonance in the NMR spectra. Such calculations have been successfully used for various pyridine derivatives.

Table 4: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (hydroxyl) | 4.0-5.0 |

| ¹H (CH₂-O) | 3.5-4.0 |

| ¹H (CH₂-ring) | 2.7-3.2 |

| ¹H (methoxy) | 3.8-4.2 |

| ¹³C (C-O, ethanol) | 60-70 |

| ¹³C (C-ring, attached to O) | ~160 |

Note: These are estimated ranges and would require specific GIAO calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and to predict their electronic absorption spectra (UV-Vis). TD-DFT calculations can determine the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption peaks.

For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, primarily corresponding to π → π* and n → π* transitions within the pyridine ring. The calculated absorption maxima (λ_max) can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring in the molecule. Such studies have been performed on other pyridine derivatives to interpret their UV-Vis spectra.

Table 5: Illustrative TD-DFT Results for a Related Pyridine Derivative

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| HOMO → LUMO | 4.5 | 275 | 0.25 |

Note: This table is illustrative. The actual values would be dependent on the specific electronic structure of this compound.

Molecular Dynamics Simulations for Conformational Analysis

While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively detailed in the provided search results, the principles of this technique are widely applied to understand the conformational behavior of molecules with similar structural motifs. MD simulations provide insights into the dynamic nature of a molecule, exploring its accessible conformations and the energy landscapes that govern its flexibility.

For a molecule like this compound, MD simulations would typically involve defining a force field that describes the interatomic forces within the molecule and its interactions with a solvent, often water. The simulation then solves Newton's equations of motion for the atoms over time, generating a trajectory of the molecule's movements.

Analysis of this trajectory would reveal:

Rotational Isomers (Rotamers): The simulation would explore the rotation around the single bonds, particularly the C-C bond of the ethanol side chain and the C-O bond of the methoxy group. This would identify the most stable and frequently occurring rotational isomers.

Intramolecular Interactions: The simulations could highlight intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and the nitrogen atom of the pyridine ring or the oxygen of the methoxy group. These interactions can significantly influence the molecule's preferred conformation.

Solvent Effects: By simulating the molecule in a solvent, the influence of solvent molecules on the conformational preferences can be assessed. The polar nature of the pyridine and hydroxyl groups suggests that solvent interactions would play a crucial role in its conformational dynamics.

Although direct studies on this specific compound are not available, research on related pyridine derivatives often employs MD simulations to understand how conformational changes affect their biological activity. For instance, in the study of other pyridine-containing compounds, MD simulations have been used to understand how a ligand might leave a binding site, highlighting the importance of conformational flexibility in ligand-target interactions. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Ligand-Target Interactions (General)

Molecular docking studies for this compound would involve computationally placing the molecule into the binding site of a specific protein target. The goal is to identify plausible binding modes and the key intermolecular interactions that stabilize the complex. These interactions can include:

Hydrogen Bonds: The hydroxyl group of the ethanol side chain and the nitrogen atom of the pyridine ring are potential hydrogen bond donors and acceptors, respectively. The oxygen of the methoxy group can also act as a hydrogen bond acceptor. Docking studies on other pyridine derivatives have shown the importance of hydrogen bonding to specific amino acid residues like GLU116 and GLY117 in the Eg5 binding site or Tyr394 and Arg400 in the Smoothened (Smo) receptor. nih.govnih.gov

Hydrophobic Interactions: The pyridine ring and the ethyl side chain can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: The aromatic pyridine ring can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the protein's binding site.

The specific interactions predicted would be highly dependent on the topology and amino acid composition of the target protein's binding site. For example, studies on other pyridine-containing molecules have identified interactions with key residues in targets like COX-2 and Hsp90. nih.govacs.org

Binding Affinity Predictions

Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). This score provides a relative measure of the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable complex.

For this compound, the predicted binding affinity would be influenced by the number and strength of the interactions identified in the docking pose. For instance, the formation of multiple hydrogen bonds and favorable hydrophobic interactions would contribute to a lower (more favorable) binding energy. In studies of other pyridine derivatives, binding energies have been calculated against various targets, with values ranging from -6.5 kcal/mol to -12.7 kcal/mol, indicating varying degrees of predicted affinity. nih.govnih.gov It is important to note that these are theoretical predictions and require experimental validation.

Table 1: Examples of Predicted Binding Affinities for Pyridine Derivatives Against Various Targets

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Reference |

| Pyridine derivatives | Cyclooxygenase-2 (COX-2) | -9.8 to -10.9 | nih.gov |

| 2,6-diaryl-substituted pyridine derivatives | Kinesin Eg5 | -9.52 | nih.gov |

| 2-methoxybenzamide (B150088) derivatives | Smoothened (Smo) receptor | -9.4 to -12.7 | nih.gov |

Structure-Activity Relationship (SAR) Studies through Computational Means

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For a molecule like this compound, computational SAR would involve analyzing how modifications to its structure would theoretically affect its binding to a target.

This can be approached by:

Generating a Library of Analogs: Computationally creating a set of virtual compounds by modifying specific parts of the this compound structure. For example, one could vary the position of the methoxy group on the pyridine ring, change the length of the ethanol side chain, or introduce different substituents on the pyridine ring.

Docking the Analogs: Docking each of the virtual analogs into the same protein target to predict their binding modes and affinities.

Analyzing the Trends: Examining the relationship between the structural changes and the predicted binding affinities. This can reveal which structural features are crucial for binding. For instance, studies on other pyridine derivatives have shown that the presence and position of substituents like methoxy, hydroxyl, and nitro groups can significantly enhance biological activity. nih.govmdpi.com

For example, a computational SAR study might reveal that moving the methoxy group from the 2-position to another position on the pyridine ring weakens the predicted binding affinity, suggesting the importance of its specific location for interacting with a key residue in the binding site. Similarly, extending the ethanol chain might lead to steric clashes or allow for new favorable interactions. Such insights are valuable for guiding the synthesis of new, potentially more potent compounds. nih.gov

Research Applications and Potential of 2 2 Methoxy 3 Pyridinyl Ethanol in Chemical Sciences

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the methoxy (B1213986) and ethanol (B145695) groups on the pyridine (B92270) core of 2-(2-Methoxy-3-pyridinyl)ethanol makes it a highly useful intermediate in synthetic organic chemistry. The hydroxyl group of the ethanol moiety can be readily converted into other functional groups or used as a nucleophile, while the pyridine ring itself can participate in a wide range of chemical transformations.

The 2-methoxypyridine (B126380) unit, a key feature of this compound, is integral to the synthesis of a variety of novel heterocyclic compounds. nih.gov The pyridine nucleus is often fused with other rings to create compounds with unique three-dimensional shapes and biological properties. researchgate.net

Researchers have successfully synthesized complex structures such as benzopyranopyridine derivatives through multi-step reactions that rely on the reactivity of a substituted aromatic ring. beilstein-journals.org In one reported synthesis, the formation of a key intermediate is facilitated by the presence of an activated aromatic ring, which leads to cyclodehydration to form the benzopyranopyridine skeleton. beilstein-journals.org Similarly, the pyridine core is used to construct pyridine-thiazole hybrid molecules. mdpi.com These syntheses often involve the condensation of a pyridine-containing starting material with other reagents to build the new heterocyclic system. For example, 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone has been used as a key reagent to create a series of pyridine-thiazole derivatives through reactions targeting its enone fragment. mdpi.com These examples demonstrate the utility of substituted pyridines as foundational elements for creating new chemical entities.

The pyridine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com Consequently, compounds like this compound are valuable starting points for developing new molecular scaffolds for medicinal chemistry research.

A significant challenge in drug development is optimizing a compound's pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov In the development of gamma-secretase modulators (GSMs), for instance, researchers replaced a fluorophenyl moiety with a methoxypyridine-containing scaffold. nih.gov This modification was driven by the need to improve properties such as aqueous solubility while maintaining or enhancing biological activity. The resulting methoxypyridine-based scaffold was identified as a promising replacement, leading to the selection of the most active analog, tetrahydroindazole (B12648868) 22d, for more comprehensive in vitro ADMET analysis. nih.gov This highlights how a building block containing the 2-methoxypyridine unit can be instrumental in creating new-generation scaffolds with improved drug-like properties. The adaptability of the pyridine ring and its derivatives makes them essential reactants and starting materials for structural modifications in the search for new therapeutic agents. researchgate.net

Investigation of Biological Activities

Beyond its role in synthesis, this compound and its derivatives are investigated for their potential biological activities. Such studies are foundational, exploring interactions with biological macromolecules in vitro to identify potential mechanisms of action, excluding any human trials or specific disease treatment claims.

One of the most notable areas of research for methoxypyridine derivatives is in the modulation of enzyme activity, particularly that of γ-secretase. nih.govnih.gov Gamma-secretase is a multi-subunit protease complex that plays a critical role in the processing of the amyloid precursor protein (APP), and its modulation is a research target. medchemexpress.com

A series of novel pyridine-derived γ-secretase modulators (GSMs) has been synthesized and studied. nih.gov In one study, a methoxyphenyl-containing compound demonstrated fair aqueous solubility and good activity, indicating that the character of the aromatic B-ring can significantly influence the properties of these ligands. nih.gov The introduction of a methoxypyridine B-ring led to the identification of a particularly promising scaffold. nih.gov The table below summarizes the activity of representative compounds from this research.

| Compound | B-Ring Scaffold | Aβ42 IC₅₀ (nM) |

| 22c | Methoxyphenyl | 110 |

| 22d | Methoxypyridine | 90 |

| 22e | Methoxypyrazine | 210 |

| This table presents in vitro data on the inhibition of Amyloid-beta 42 (Aβ42) production by different gamma-secretase modulators. Data sourced from a study on methoxypyridine-derived GSMs. nih.gov |

These studies found that certain pyridine-derived compounds could potently modulate γ-secretase activity in vitro, decreasing the production of Aβ42 while maintaining or increasing total Aβ levels. nih.gov The favorable profile of the methoxypyridine scaffold underscores the potential of compounds like this compound as a basis for developing new enzyme modulators. nih.gov

While direct studies on the receptor interactions of this compound are limited, research on structurally analogous compounds provides valuable insights. The way a molecule binds to a biological receptor is crucial for its activity, and computational docking studies are often used to predict these interactions.

For example, docking studies on a series of 2-methoxybenzamide (B150088) derivatives with the Smoothened (Smo) receptor revealed specific binding modes. It was found that the nitrogen atom of a pyridine ring could form a hydrogen bond with the residue Tyr394, while a carbonyl moiety interacted with Arg400. nih.gov In another area of research, docking studies of methoxy-naphthyl-linked N-benzyl pyridinium (B92312) compounds with cholinesterase enzymes showed that these molecules could bind to both the catalytic and peripheral anionic sites of the enzymes. nih.gov These findings suggest that the methoxy-pyridine motif, as found in this compound, has the potential to participate in key binding interactions with biological receptors and enzymes.

Identifying the specific molecular target of a bioactive compound is a critical step in understanding its mechanism of action. While this research is in early stages for many pyridine derivatives, established techniques can be applied to compounds derived from this compound.

One powerful method for target identification is photoaffinity labeling. This technique was used to identify the molecular targets of a class of indole-type γ-secretase modulators. nih.gov A representative compound was modified with a photoreactive group and a biotin (B1667282) tag. This probe was shown to specifically bind to the presenilin (PS1 and PS2) N-terminal and C-terminal fragments, which are core components of the γ-secretase complex. nih.gov Given that methoxypyridine derivatives have been identified as potent GSMs, a similar strategy could be employed for compounds derived from this compound to confirm their direct engagement with the γ-secretase complex or to identify other potential molecular targets.

Potential Applications in Functional Materials Research

The unique structural features of pyridine derivatives, such as this compound, make them interesting candidates for the development of functional materials with specific optical and electronic properties.

The molecular shape and intermolecular interactions of pyridine-containing compounds can lead to the formation of liquid crystalline phases. researchgate.net For example, bent-shaped luminescent mesogens incorporating a pyridine core have been synthesized and shown to exhibit nematic or rectangular columnar liquid crystal phases. researchgate.net The presence and type of liquid crystalline phase are significantly influenced by the nature and position of substituents on the pyridine ring. researchgate.net For instance, a lateral cyano group on the pyridine core combined with a terminal fluoro or chloro substituent can promote the formation of a nematic phase. researchgate.net Conversely, the absence of the lateral cyano group and the presence of a terminal bromo, nitro, or 4-pyridyl group can lead to a rectangular columnar phase. researchgate.net These findings suggest that targeted modifications to the structure of pyridine derivatives can be used to tune their mesomorphic behavior for applications in display technologies and other advanced materials. researchgate.net

In the realm of organic electronics, particularly in organic solar cells (OSCs), pyridine-based compounds have been investigated as electron-transporting materials (ETLs). rsc.org The performance of OSCs is closely linked to the intrinsic electron mobility of the ETL. rsc.org Pyridine-containing derivatives have been shown to be promising ETL materials due to their good thermal properties, high transparency, and high electron mobility. rsc.org For instance, the use of specific pyridine-based ETLs has led to significant enhancements in the power conversion efficiency and fill factor of OSCs compared to devices using conventional ETL materials. rsc.org This underscores the potential of designing and synthesizing novel pyridine derivatives with optimized electron-transporting characteristics for next-generation solar energy technologies. rsc.org

Comparative Studies with Analogous Pyridine Derivatives